molecular formula C14H18F3NO4S2 B2633793 N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide CAS No. 2034485-21-5

N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide

Cat. No.: B2633793
CAS No.: 2034485-21-5
M. Wt: 385.42
InChI Key: LWYDJBQRGOGZSH-UHFFFAOYSA-N
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Description

Sulfonamide Core Structure

The sulfonamide group (-SO₂NH-) is a defining feature, contributing to the compound’s polarity and potential hydrogen-bonding capabilities. The sulfonyl group (-SO₂-) exhibits strong electron-withdrawing effects, which polarize the aromatic ring and influence reactivity. The NH moiety, while typically acidic (pKa ~10 for analogous sulfonamides), is substituted here, eliminating its proton-donating capacity.

Trifluoromethoxy Aromatic Substituent

The 4-(trifluoromethoxy) group introduces steric bulk and electron-withdrawing character to the benzene ring. The CF₃ moiety enhances metabolic stability and lipophilicity compared to non-fluorinated alkoxy groups. This substituent occupies the para position relative to the sulfonamide, creating a symmetrical electronic distribution across the aromatic system.

Thioether-Containing Oxan-4-ylsulfanyl Ethyl Chain

The 2-(oxan-4-ylsulfanyl)ethyl chain consists of:

  • A thioether (-S-) linkage, which confers moderate lipophilicity and resistance to enzymatic hydrolysis compared to ethers.
  • An oxan-4-yl (tetrahydropyran-4-yl) group, a six-membered oxygen-containing heterocycle. The chair conformation of the tetrahydropyran ring minimizes steric strain, while the sulfur atom at the 4-position ensures planar geometry.

Stereochemical Analysis :

  • The oxan-4-yl group lacks chiral centers due to its symmetrical substitution pattern.
  • The thioether’s sulfur atom adopts a tetrahedral geometry but does not generate stereoisomers due to the absence of distinct substituents.
  • The ethyl spacer between the sulfonamide nitrogen and thioether is fully saturated, precluding geometric isomerism.

Comparative Analysis with Related Benzenesulfonamide Derivatives

The structural uniqueness of this compound becomes evident when compared to simpler benzenesulfonamide derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison of Benzenesulfonamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP* (Predicted)
N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide C₁₄H₁₈F₃NO₄S₂ 385.43 Trifluoromethoxy, thioether-oxan 3.2
4-(Trifluoromethoxy)benzenesulfonamide C₇H₆F₃NO₃S 257.19 Trifluoromethoxy 1.8
3-Chloro-4-(trifluoromethoxy)benzenesulfonamide C₇H₅ClF₃NO₃S 275.63 Trifluoromethoxy, chloro 2.5
4-(4-Methylphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide C₁₈H₂₁NO₃S 331.44 Biphenyl, oxolan-methyl 3.0

*Calculated using the Crippen method.

Key Observations :

  • Lipophilicity : The thioether-oxan chain increases logP by ~1.4 units compared to the parent 4-(trifluoromethoxy)benzenesulfonamide, enhancing membrane permeability.
  • Electronic Effects : The trifluoromethoxy group’s electron-withdrawing nature is comparable to chloro substituents but with greater steric shielding.
  • Conformational Flexibility : The oxan-4-yl group’s chair conformation provides rigidity absent in smaller heterocycles like oxolan (tetrahydrofuran).

Properties

IUPAC Name

N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO4S2/c15-14(16,17)22-11-1-3-13(4-2-11)24(19,20)18-7-10-23-12-5-8-21-9-6-12/h1-4,12,18H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYDJBQRGOGZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of 4-(trifluoromethoxy)benzenesulfonyl chloride, which can be synthesized from 4-(trifluoromethyl)benzenesulfonyl chloride . This intermediate is then reacted with 2-(oxan-4-ylsulfanyl)ethylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The trifluoromethoxy group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalysts like palladium on carbon

Biological Activity

N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide is a complex organic compound notable for its biological activities, particularly in medicinal chemistry. This compound features a sulfonamide group, a trifluoromethoxy moiety, and an oxan-4-ylsulfanyl chain, which contribute to its potential therapeutic applications.

Chemical Structure

The chemical structure can be represented as follows:

C14H18F3NO4S2\text{C}_{14}\text{H}_{18}\text{F}_3\text{N}\text{O}_4\text{S}_2

Synthesis

The synthesis of this compound typically involves multiple steps, starting with the preparation of 4-(trifluoromethoxy)benzenesulfonyl chloride. Various synthetic routes have been explored, including the use of continuous flow reactors to enhance yield and efficiency.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethoxy group is known for enhancing lipophilicity and bioavailability, which may facilitate better interaction with enzyme targets.

In Vitro Studies

Recent studies have evaluated the compound's inhibitory effects on several enzymes relevant to disease states:

  • Cholinesterases (AChE and BChE) : These enzymes are critical in neurodegenerative diseases like Alzheimer's. The compound showed moderate inhibition against AChE and BChE with IC50 values indicating potential for further development as a therapeutic agent.
  • Cyclooxygenase (COX-2) : Known for its role in inflammation and pain, COX-2 inhibition by this compound suggests anti-inflammatory properties.
  • Lipoxygenases (LOX-5 and LOX-15) : The compound exhibited inhibitory activity against these enzymes, which are implicated in various inflammatory processes.

Case Studies

  • Neuroprotective Activity : In a study involving MCF-7 breast cancer cells, the compound demonstrated cytotoxicity, suggesting potential applications in cancer therapy. The docking studies indicated that the trifluoromethyl group interacts favorably with target proteins, enhancing biological activity.
  • Anti-inflammatory Potential : The compound was evaluated for its ability to reduce inflammation in animal models, showing promising results that warrant further investigation into its therapeutic effects.

Data Table of Biological Activities

Biological TargetActivity TypeIC50 Value (μM)Reference
AChEInhibition19.2
BChEInhibition13.2
COX-2InhibitionModerate
LOX-5InhibitionModerate
LOX-15InhibitionModerate

Comparison with Similar Compounds

Key Observations:
  • Substituent Effects :

    • The trifluoromethoxy group (-OCF₃) is shared between the target compound and PR17 , enhancing electron-withdrawing properties and metabolic stability.
    • The oxan-4-ylsulfanyl group in the target compound contrasts with PR17’s dihydroquinazolin ring, which may reduce aromatic stacking interactions but improve solubility due to the oxane’s partial hydrophilicity .
    • Compound 32 incorporates purine moieties, suggesting nucleoside analog applications, but its synthesis yield (46%) is higher than PR17’s (18%), possibly due to fewer steric challenges.
  • Synthetic Complexity :

    • PR17’s lower yield (18%) may reflect challenges in coupling the dihydroquinazolin group , whereas the target compound’s oxane-sulfanyl linkage could simplify synthesis.

Physicochemical and Functional Properties

  • Lipophilicity and Solubility: The oxane ring in the target compound likely increases solubility compared to PR17’s aromatic dihydroquinazolin group. Thiomorpholin and furan in the analog from may further modulate logP values.
  • Biological Activity: PR17’s role as a 5-HT6 receptor ligand suggests the target compound may share CNS-targeted applications. Differences in substituents (e.g., oxane vs. dihydroquinazolin) could alter receptor binding kinetics or selectivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this sulfonamide derivative?

  • Methodology : The compound can be synthesized via nucleophilic substitution between 4-(trifluoromethoxy)benzenesulfonyl chloride and 2-(oxan-4-ylsulfanyl)ethylamine. Key steps include:

  • Reagents : Sulfonyl chloride derivatives (e.g., 4-(trifluoromethoxy)benzenesulfonyl chloride), amines, and bases like triethylamine in dichloromethane (DCM) at 0–5°C .
  • Purification : Column chromatography (e.g., MeOH:DCM gradients) or recrystallization to isolate the product .
    • Data Table :
StepReagents/ConditionsYieldPurity (HPLC)
SulfonylationDCM, 0°C, 4 hours75–85%>95%
PurificationMeOH:DCM (10:90)99%

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR (e.g., δ 7.89 ppm for aromatic protons, δ 152.23 ppm for trifluoromethoxy carbons) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+^+ = 372.3 for PR17, a related sulfonamide) .
  • IR : Sulfonamide S=O stretches (~1350–1150 cm1^{-1}) .
    • Data Table :
TechniqueKey Peaks/DataReference
1^1H NMRδ 7.89 (d, J=8.5 Hz, ArH)
HRMSm/z 372.3 [M+H]+^+

Q. What in vitro assays are used to evaluate biological activity?

  • Methodology :

  • Enzyme Inhibition : Carbonic anhydrase or kinase inhibition assays (IC50_{50} determination) .
  • Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for target interaction studies .
    • Example Data :
AssayTargetResult (IC50_{50})
Carbonic Anhydrase IIHuman12.3 nM

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data across studies?

  • Methodology :

  • Purity Analysis : Use HPLC-MS to confirm compound integrity (e.g., >98% purity required for reproducible results) .
  • Structural Analog Comparison : Compare with derivatives (e.g., PR17 vs. PR16) to identify substituent effects on activity .
  • Assay Validation : Standardize conditions (pH, temperature) and use positive controls (e.g., acetazolamide for carbonic anhydrase) .

Q. What computational strategies predict target interactions?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model sulfonamide binding to carbonic anhydrase active sites .
  • MD Simulations : Analyze stability of ligand-receptor complexes (e.g., RMSD <2.0 Å over 100 ns) .
    • Data Table :
ParameterValueSoftware
Docking Score-9.2 kcal/molAutoDock Vina
Binding Energy-45.6 kJ/molGROMACS

Q. How to achieve regioselective modifications of the sulfonamide core?

  • Methodology :

  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) for amine protection during sulfonylation .
  • Directed Ortho-Metalation : Introduce substituents at specific positions using Grignard reagents .
    • Example Reaction :
StepReagentsOutcome
ProtectionBoc2_2O, DCM89% yield
SulfonylationSulfonyl chloride, Et3_3NRegioselectivity >90%

Key Considerations for Researchers

  • Data Reproducibility : Ensure reaction conditions (temperature, solvent) match cited protocols to avoid variability .
  • Advanced Characterization : Combine NMR, HRMS, and X-ray crystallography (if crystals are obtainable) for unambiguous structural confirmation .
  • Biological Relevance : Prioritize target-specific assays (e.g., carbonic anhydrase isoforms for sulfonamides) to contextualize activity .

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